1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine typically involves the reaction of 2-methylthioimidazoline with phenacyl bromides in dimethylformamide (DMF). The resulting 2-(2-methylthio-2-imidazolin-1-yl)acetophenones are then reacted with hydrazine or methylhydrazine to yield the substituted 3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in research to model Parkinson’s disease.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.
Uniqueness
1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is unique due to its specific triazine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62638-35-1 |
---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1-methyl-3-phenyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C12H14N4/c1-15-12-13-7-8-16(12)9-11(14-15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
DZQQGGVCKSZIDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NCCN2CC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.